molecular formula C7H9N3O2 B15202614 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid

Cat. No.: B15202614
M. Wt: 167.17 g/mol
InChI Key: RSMWLCQJVDMXCP-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry, materials science, and other fields. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursorsThis reaction involves the use of azides and alkynes as starting materials, which undergo cyclization under thermal or catalytic conditions to form the triazole ring .

For example, the reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide in dimethylformamide at 80°C can yield the desired triazolopyridine compound through an intramolecular cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as copper(I) iodide or ruthenium complexes may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.

    5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyridine: Another triazolopyridine compound with different ring fusion.

    1H-1,2,3-Triazolo[4,5-b]pyridine: A related compound with a different triazole ring fusion.

Uniqueness

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-4-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-2-1-3-10-6(5)4-8-9-10/h4-5H,1-3H2,(H,11,12)

InChI Key

RSMWLCQJVDMXCP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CN=NN2C1)C(=O)O

Origin of Product

United States

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